Cas no 2138541-95-2 (2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione)

2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is a cyclohexyl-substituted isoindole-1,3-dione derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a hydroxyl group and an isopropyl substituent on the cyclohexyl ring, which may enhance solubility and reactivity in organic transformations. The isoindole-1,3-dione moiety is known for its utility in medicinal chemistry, often serving as a pharmacophore or intermediate in drug development. This compound’s stereochemistry and functional groups make it a versatile building block for the synthesis of more complex molecules. Its stability and well-defined molecular architecture contribute to its suitability for research and industrial applications requiring precise chemical modifications.
2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione structure
2138541-95-2 structure
Product Name:2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:2138541-95-2
MF:C17H21NO3
MW:287.353544950485
CID:5837594
PubChem ID:165897771
Update Time:2025-05-26

2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • EN300-1161042
    • 2138541-95-2
    • Inchi: 1S/C17H21NO3/c1-10(2)12-8-7-11(19)9-15(12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-6,10-12,15,19H,7-9H2,1-2H3
    • InChI Key: GZZYXBZSUVIRJX-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)C)C(C1)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 287.15214353g/mol
  • Monoisotopic Mass: 287.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.6Ų

2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

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2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione Related Literature

Additional information on 2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione

Introduction to 2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2138541-95-2)

2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione, identified by its CAS number 2138541-95-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a cyclohexyl moiety linked to an isoindole core. The presence of both hydroxyl and isopropyl substituents introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The nomenclature of this compound reflects its intricate molecular architecture. The 5-hydroxy group at the cyclohexyl ring and the propan-2-yl substituent at the same position contribute to its chiral nature, which is often a critical factor in biological activity. The dihydroisoindole backbone provides a scaffold that is commonly found in bioactive molecules, suggesting potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in isoindole derivatives due to their diverse pharmacological profiles. Studies have demonstrated that modifications at the isoindole core can lead to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. The specific arrangement of functional groups in CAS No. 2138541-95-2 may contribute to its unique pharmacokinetic and pharmacodynamic characteristics, which are essential for evaluating its therapeutic potential.

One of the most compelling aspects of this compound is its potential as a pharmaceutical intermediate. The combination of a cyclohexyl ring and an isoindole moiety creates a versatile platform for further chemical modifications. Researchers have been exploring ways to derivatize this molecule to enhance its solubility, bioavailability, and target specificity. For instance, incorporating additional hydrophilic or lipophilic groups could optimize its absorption and distribution in biological systems.

The synthesis of 2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxyl group at the 5-position of the cyclohexyl ring followed by the attachment of the propan-2-yl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the isoindole core efficiently.

From a biological perspective, the presence of both hydroxyl and isopropyl groups suggests that this compound may interact with various biological pathways. The hydroxyl group can participate in hydrogen bonding interactions with biomolecules, while the isopropyl group may influence membrane permeability or metabolic stability. These features make it an attractive candidate for further investigation in structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to potential biological targets more accurately. Molecular docking studies have been performed using software such as AutoDock Vina and Schrödinger Suite to identify possible binding pockets on proteins relevant to diseases like cancer and inflammation. These studies have provided valuable insights into how modifications at specific positions on the molecule could enhance its therapeutic efficacy.

The pharmacological evaluation of CAS No. 2138541-95-2 has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. Additionally, animal models have demonstrated potential benefits in reducing oxidative stress and modulating immune cell function. These findings underscore the importance of further clinical investigations to validate its therapeutic potential in human populations.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies that improve efficiency and sustainability. In the case of 2-[5-hydroxy-2-(propan-2-yl)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione, green chemistry principles have been integrated into its synthesis to minimize waste and reduce environmental impact. Techniques such as solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity.

The future prospects for this compound are promising, with ongoing research focused on optimizing its chemical structure for improved biological activity. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, researchers can accelerate the development process significantly.

In conclusion,CAS No. 2138541-95-2 represents a structurally intriguing molecule with potential applications in pharmaceuticals. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at treating various diseases. As research continues to uncover new insights into its biological activity,this compound holds promise as a valuable tool for developing next-generation therapeutics.

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